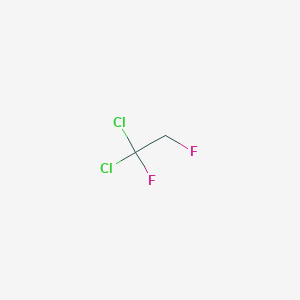
Aluminum nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium nicotinate is a chemical compound formed by the combination of aluminium and nicotinic acid (niacin). It is known for its use as a hypolipidemic agent, which helps in lowering lipid levels in the blood. The compound is also used in the treatment of pellagra, a disease caused by niacin deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium nicotinate can be synthesized by reacting aluminium chloride with nicotinic acid in an aqueous solution. The reaction typically involves dissolving aluminium chloride in water and then adding nicotinic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of aluminium nicotinate.
Industrial Production Methods: On an industrial scale, aluminium nicotinate is produced by a similar method, but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Aluminium nicotinate undergoes various chemical reactions, including:
Oxidation: Aluminium nicotinate can be oxidized to form aluminium oxide and nicotinic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield aluminium metal and reduced forms of nicotinic acid.
Substitution: Aluminium nicotinate can participate in substitution reactions where the nicotinic acid moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Various ligands, including halides and other carboxylic acids, can be used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide and nicotinic acid derivatives.
Reduction: Aluminium metal and reduced nicotinic acid.
Substitution: Aluminium complexes with different ligands
Scientific Research Applications
Aluminium nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its effects on cellular metabolism and its potential role in treating metabolic disorders.
Medicine: Aluminium nicotinate is used as a hypolipidemic agent to lower cholesterol levels and as a treatment for pellagra.
Mechanism of Action
The mechanism of action of aluminium nicotinate involves its interaction with lipid metabolism pathways. The compound helps in reducing the synthesis of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing the levels of high-density lipoprotein (HDL) cholesterol. This is achieved through the activation of specific receptors and enzymes involved in lipid metabolism. Additionally, aluminium nicotinate has vasodilatory effects, which help in improving blood flow and reducing blood pressure .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A precursor to aluminium nicotinate, used as a hypolipidemic agent.
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Aluminium Chloride: Used in the synthesis of aluminium nicotinate and other aluminium compounds.
Uniqueness: Aluminium nicotinate is unique due to its combined properties of aluminium and nicotinic acid. It offers the hypolipidemic effects of nicotinic acid along with the potential benefits of aluminium in various biochemical processes. This combination makes it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
1976-28-9 |
|---|---|
Molecular Formula |
C18H12AlN3O6 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
aluminum;pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
NSFYKDVWNTWJOK-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |
Key on ui other cas no. |
1976-28-9 |
Related CAS |
59-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















